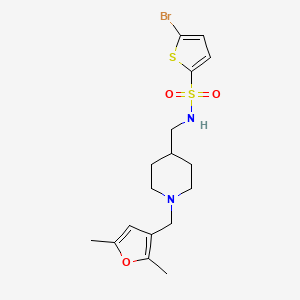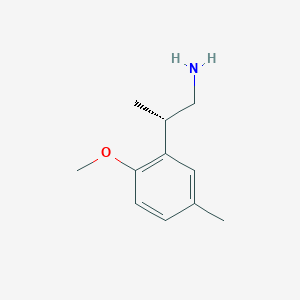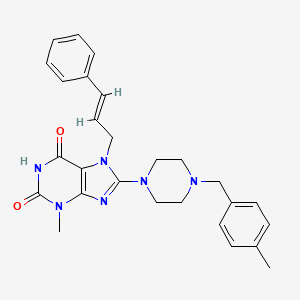
5-bromo-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a bromine atom, a thiophene ring, a sulfonamide group, and a piperidine ring . These functional groups suggest that this compound could have a variety of chemical properties and potential applications, particularly in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups. The bromine atom, for example, is likely to be bonded to one of the carbon atoms in the thiophene ring, while the sulfonamide group is likely to be bonded to another carbon atom in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the bromine atom and the sulfonamide group would likely make the compound relatively polar, which could affect its solubility in different solvents. The presence of the thiophene ring could potentially make the compound aromatic, which could affect its stability and reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
Sulfonamide-derived compounds, including those with complex substitutions similar to the query compound, have been synthesized and evaluated for their biological activities. For instance, sulfonamide compounds with transition metal complexes have been explored for their antibacterial, antifungal, and cytotoxic activities. These studies demonstrate the potential of sulfonamide derivatives in developing new antimicrobial and anticancer agents (Chohan & Shad, 2011).
Antiproliferative Activity
Another direction in the research on sulfonamide derivatives is their antiproliferative effects against human cancer cell lines. By modifying the sulfonamide structure, researchers aim to identify compounds with potent activity against specific cancer types, indicating the role of these compounds in cancer research and potential therapeutic applications (Awad et al., 2015).
Synthetic Applications
Sulfonamide derivatives also find applications in synthetic chemistry, serving as intermediates or catalysts in the synthesis of complex organic molecules. Research has been conducted on the use of sulfonamide compounds in various synthetic reactions, including radical cyclizations, which are fundamental in constructing cyclic compounds with potential biological activities (Lu, Chen, & Li, 2007).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a reagent in a chemical reaction, its mechanism of action would involve the steps of that reaction. If it’s being used as a drug, its mechanism of action would involve its interactions with biological molecules in the body.
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further studies to better understand its properties and potential applications. For example, researchers could investigate new synthesis methods for this compound, study its reactivity in different chemical reactions, or explore its potential uses in fields like medicinal chemistry or materials science .
properties
IUPAC Name |
5-bromo-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3S2/c1-12-9-15(13(2)23-12)11-20-7-5-14(6-8-20)10-19-25(21,22)17-4-3-16(18)24-17/h3-4,9,14,19H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXHEGONCOJZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2886039.png)

![1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B2886042.png)
![N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)-5-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2886043.png)



![2-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2886053.png)
![2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2886056.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2886058.png)
